N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-5-6-9(2)7-3-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWGIIUYHHDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094936-78-3 | |
| Record name | N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Cyclopropanation of Precursors
One common approach involves cyclopropanation of suitable unsaturated precursors, such as olefins or cyclopropene derivatives, followed by functionalization:
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- Use of diazocompounds (e.g., diazomethane or diazoesters) in the presence of transition metal catalysts (e.g., copper or rhodium complexes).
- The precursor often contains the aminoethyl chain or a protected form, which is later deprotected or methylated.
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- Catalysts: Rhodium(II) acetate or copper catalysts.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Room temperature to slightly elevated (20–40°C).
-
- Formation of cyclopropane rings with high stereoselectivity.
- Subsequent steps involve introducing the amino group via nucleophilic substitution or reductive amination.
Amine Functionalization and Methylation
Following cyclopropane core formation, the aminoethyl chain is introduced and methylated:
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- Nucleophilic substitution of halogenated intermediates (e.g., halogenated cyclopropane derivatives) with methylamino groups.
- Use of nucleophiles like methylamine or methylammonium salts.
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- Methylation of the amino group is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
- Conditions: Reflux in polar aprotic solvents like acetonitrile or DMF, often in the presence of base (e.g., potassium carbonate).
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- Methylation with methyl iodide in DMF yields high purity N-methylated products.
- Catalytic hydrogenation can be employed for reduction and methylation simultaneously, especially under hydrogen gas with a suitable catalyst.
Reaction of Cyclopropanecarboxylic Acid Derivatives
Based on patent literature, a notable method involves the reaction of cyclopropanecarboxylic acid derivatives with amines:
This pathway allows for the selective synthesis of the target compound with high yields, especially when combined with purification techniques like chromatography.
Catalytic Hydrogenation and Reductive Amination
Another method involves the reduction of precursor nitriles or imines:
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- Synthesis of nitrile or imine intermediates bearing the cyclopropane ring.
- Hydrogenation in the presence of Pd/C or Raney Ni catalysts under controlled pressure (around 1–5 atm).
- Reductive amination with methylamine derivatives to introduce the methylamino groups.
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- High selectivity.
- Compatibility with various functional groups.
Industrial-Scale Synthesis
Large-scale production often employs flow chemistry or batch reactors with precise control over temperature, pressure, and reactant ratios:
Data Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropanation + Functionalization | Diazocompounds, transition metals, methylamine | Cyclopropane ring formation, aminoethyl chain addition, methylation | High stereoselectivity, versatility | Multi-step, requires careful control |
| Acid Derivative Reaction | Cyclopropanecarboxylic acid derivatives, amines, methylating agents | Activation, nucleophilic attack, methylation | Suitable for scale-up | Requires multiple purification steps |
| Catalytic Hydrogenation | Nitriles or imines, hydrogen gas, catalysts | Reduction, amination | Efficient, high yield | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropylamines.
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Amines
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine (CAS 1182800-77-6)
- Molecular Formula : C₉H₁₈N₂
- Key Features : Contains two cyclopropane rings and a longer ethylamine chain compared to the target compound.
N-[2-(2-Bromo-4-fluorophenoxy)ethyl]cyclopropanamine
- Molecular Formula: C₁₁H₁₃BrFNO
- Key Features: Substituted with a bromo-fluorophenoxy group, enhancing electrophilicity.
- Applications : Likely used as a precursor in aryl-amine coupling reactions .
Branched Alkylamines with Chloro/Ethanol Substituents
2-(N,N-Diisopropylamino)ethyl Chloride (CAS 96-79-7)
- Molecular Formula : C₈H₁₈ClN
- Key Features : Chloroethyl group attached to a diisopropylamine backbone.
- Applications : Used in alkylation reactions; listed under Schedule 2B10 (chemical weapons precursor regulations) .
2-(N,N-Diisopropylamino)ethanol (CAS 96-80-0)
- Molecular Formula: C₈H₁₉NO
- Key Features : Hydroxyethyl group instead of chloride.
- Applications : Intermediate in surfactant or pharmaceutical synthesis .
Key Research Findings and Gaps
- Structural Uniqueness: The target compound’s cyclopropane-methylamine hybrid structure distinguishes it from simpler branched amines (e.g., diisopropylamine) and chloro/ethanol-substituted analogs.
- Reactivity : Cyclopropane’s strain may enhance ring-opening reactions, but the absence of leaving groups (e.g., chloride in 2B10 compounds) limits its utility in alkylation .
- Data Limitations: No toxicological or pharmacological data exists for the target compound, unlike regulated analogs (e.g., Schedule 2B10/2B11 compounds) .
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activity. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.
Structural Overview
This compound features a cyclopropanamine core, which is significant for its biological properties. The presence of the methylamino group enhances its interaction with various biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
Antimalarial Properties
Recent studies have highlighted the compound's potential as an antimalarial agent. A notable investigation into cyclopropyl carboxamide derivatives revealed that modifications to the cyclopropyl structure can significantly impact antiparasitic activity. For instance, the removal of certain substituents led to a marked decrease in efficacy (EC50 > 10 μM), while specific modifications resulted in enhanced activity (EC50 as low as 40 nM) against Plasmodium falciparum .
Table 1: Structure-Activity Relationship of Cyclopropyl Carboxamide Derivatives
| Compound ID | Structure Modification | EC50 (μM) | Notes |
|---|---|---|---|
| 18 | N-cyclopropyl removed | >10 | Significant loss of activity |
| 29 | Cyclobutyl variant | 0.48 | Moderate activity |
| 40 | Phenyl ring added | 0.55 | Comparable to cyclobutyl |
This data suggests that the structural integrity of the cyclopropyl moiety is crucial for maintaining biological activity against malaria parasites.
The mechanism of action for this compound appears to involve targeting mitochondrial functions within the parasite, particularly through inhibition of cytochrome b. Studies utilizing resistance selection and whole-genome sequencing have confirmed this target, establishing a direct link between structural modifications and biological efficacy .
In Vivo Efficacy
In vivo studies using P. berghei mouse models have demonstrated the compound's efficacy in reducing parasitemia levels significantly compared to control groups. The compound's ability to act on multiple life stages of the malaria parasite indicates its potential as a broad-spectrum antimalarial agent .
Safety Profile
While exploring the compound’s therapeutic potential, it is essential to consider its safety profile. Early toxicity assessments indicate no significant cytotoxic effects on human cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development .
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine, and how can reaction efficiency be optimized?
Synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclopropanamine derivatives can be synthesized via alkylation of methylamine with a cyclopropane-containing electrophile (e.g., bromocyclopropane derivatives). Catalysts like palladium or nickel complexes may enhance yield in cross-coupling reactions. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust solvent polarity, temperature (e.g., 40–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) .
Q. Which spectroscopic and thermodynamic characterization methods are critical for confirming the structure and stability of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methyl and cyclopropane protons (δ ~0.5–1.5 ppm for cyclopropane; δ ~2.2–3.0 ppm for methylamino groups).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₈H₁₇N₂: 141.1396).
- Thermodynamic Data: Enthalpy of formation (ΔfH°gas) and ionization energy (IE) from NIST databases predict reactivity under standard conditions. For example, ΔfH°gas values for similar amines range from −50 to −30 kJ/mol .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies require:
- pH-dependent degradation assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS quantification of degradation products.
- Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at −20°C to prevent cyclopropane ring opening, as cyclopropane derivatives are sensitive to heat and acidic conditions .
Advanced Research Questions
Q. What role could this compound play in medicinal chemistry, particularly in enzyme inhibition or receptor modulation?
The methylaminoethyl group may act as a bioisostere for natural amines (e.g., histamine or tyramine), enabling interactions with G-protein-coupled receptors (GPCRs). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like monoamine oxidases (MAOs). For example, cyclopropane-containing analogs have shown inhibitory activity against MAO-B (IC₅₀ ~10–50 μM) in preclinical models .
Q. How can computational modeling (DFT, molecular dynamics) predict the compound’s reactivity and interactions in biological systems?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Cyclopropane’s ring strain (~27 kcal/mol) increases reactivity in nucleophilic environments.
- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI). The compound’s logP (~1.5–2.0) suggests moderate blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation: Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, SH-SY5Y) to confirm IC₅₀ consistency.
- Metabolite profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies. For example, N-demethylation products could enhance or reduce activity .
Q. How can researchers optimize analytical methods (e.g., HPLC, GC) for detecting trace impurities or degradation products?
- HPLC: Use a C18 column (3.5 μm, 150 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). UV detection at 254 nm identifies primary peaks.
- GC-MS: Derivatize the compound with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility. Monitor fragments at m/z 141 (molecular ion) and 58 (cyclopropane ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
